N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
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Overview
Description
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a versatile compound with a wide range of applications in scientific research. It is known for its unique chemical structure, which includes a benzothiazole ring and a nitrobenzamide group. This compound is used in various fields such as medicinal chemistry, material science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is widely used in scientific research due to its diverse properties:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent and in the development of new pharmaceuticals.
Material Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole ring and nitrobenzamide group play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
- N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide
- N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(4-morpholinyl)ethyl]butanamide
Uniqueness
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide stands out due to its unique combination of a benzothiazole ring and a nitrobenzamide group. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-2-10-4-3-5-13-14(10)17-16(23-13)18-15(20)11-6-8-12(9-7-11)19(21)22/h3-9H,2H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXYCVJNOTXZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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